2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- is a heterocyclic compound that contains both oxazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors that contain functional groups capable of forming the oxazole and triazine rings.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Where the reactions are carried out in batches with careful control of reaction parameters.
Continuous Processes: Utilizing flow chemistry techniques to produce the compound on a larger scale with improved efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole or triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce a biological effect.
Pathway Modulation: Affecting cellular pathways to induce desired outcomes.
Comparison with Similar Compounds
Similar Compounds
2H-Oxazolo(3,2-a)-1,3,5-triazine Derivatives: Compounds with similar core structures but different substituents.
Naphthalene Derivatives: Compounds containing the naphthalene moiety with various functional groups.
Uniqueness
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- is unique due to its specific combination of oxazole, triazine, and naphthalene structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
35629-65-3 |
---|---|
Molecular Formula |
C15H9N3O3 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
3-naphthalen-1-yl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C15H9N3O3/c19-13-16-14-17(8-9-21-14)15(20)18(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
InChI Key |
WVFLWCBWFAAFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)N=C4N(C3=O)C=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.